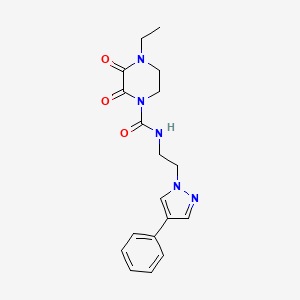

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-2,3-dioxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-2-21-10-11-23(17(25)16(21)24)18(26)19-8-9-22-13-15(12-20-22)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHBPYBULZARRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-2,3-dioxopiperazine with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a complex organic compound with a piperazine ring substituted with a 4-phenyl-1H-pyrazole moiety, making it interesting for medicinal chemistry. It also contains dioxo and carboxamide functional groups that enhance its chemical reactivity and solubility.

Potential Applications

While there is no specific scientific research available on the applications of this exact compound, the presence of the pyrazole moiety suggests potential applications in various fields, including:

- Medicinal Chemistry The compound may be a building block in synthesizing novel pharmaceuticals.

- Agrochemicals It may be useful in creating new pesticides or herbicides.

- Material Science It could be used to develop new materials with unique properties.

Structural Similarity Comparison

Several compounds share structural similarities with this compound. A comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine | Dioxo groups and piperazine | Antimicrobial | Focus on antibiotic synthesis |

| N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl) | Ethoxy and dimethylamino groups | Anticancer | Contains an ethoxy substituent |

| trans-4-(2-(4-(2,3-dichlorophenyl)piperazine)-ethyl) | Chlorophenyl substitution | CNS activity | Contains chlorine substituent for enhanced activity |

| This compound | Piperazine ring, a 4-phenyl-1H-pyrazole moiety, dioxo and carboxamide functional groups | Unknown | Specific combination of functional groups and structural motifs may confer distinct biological properties compared to these similar compounds. |

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs that may confer distinct biological properties compared to these similar compounds.

Further Research

Mechanism of Action

The mechanism of action of 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 4-ethyl-2,3-dioxopiperazine-1-carboxamide

- 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine

- N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Uniqueness

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a complex organic compound notable for its unique structural features, including a piperazine ring and a 4-phenyl-1H-pyrazole moiety. This compound's potential biological activity makes it of significant interest in medicinal chemistry, although comprehensive research on its specific biological effects remains limited.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 355.398 g/mol. Its structure is characterized by the presence of dioxo and carboxamide functional groups, which enhance its chemical reactivity and solubility properties. The unique combination of these features may confer distinct biological properties compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N5O3 |

| Molecular Weight | 355.398 g/mol |

| Structural Features | Piperazine ring, Dioxo groups, Carboxamide |

Biological Activity

Currently, there is a lack of specific scientific literature detailing the biological activity of this compound. However, it is essential to explore its potential interactions within biological systems based on its structural components.

Potential Mechanisms

While direct studies on this compound are scarce, compounds with similar pyrazole structures have demonstrated various pharmacological properties:

- Antimicrobial Activity : Pyrazole derivatives have shown antibacterial properties against several pathogens, including Staphylococcus aureus .

- Anticancer Potential : Certain pyrazole compounds have been investigated for their anticancer activities, suggesting that modifications to the pyrazole structure could yield similar effects in this compound.

- CNS Activity : Piperazine derivatives are often explored for their central nervous system (CNS) effects, indicating potential neuroactive properties .

Case Studies and Comparative Analysis

Due to the limited direct research on this specific compound, it is beneficial to compare it with other compounds that share structural similarities.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine | Dioxo groups and piperazine | Antimicrobial | Focus on antibiotic synthesis |

| N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl) | Ethoxy and dimethylamino groups | Anticancer | Contains an ethoxy substituent |

| trans-4-(2-(4-(2,3-dichlorophenyl)piperazine)-ethyl) | Chlorophenyl substitution | CNS activity | Contains chlorine substituent for enhanced activity |

Synthesis Considerations

The synthesis of this compound can be approached through various methods involving the reaction of piperazine derivatives with carbonyl compounds. Understanding these synthetic pathways is crucial for developing this compound into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide?

- Methodology:

- Step 1: Piperazine ring formation via reaction of ethylenediamine with dihaloalkanes under basic conditions (common in piperazine derivatives, as seen in and ).

- Step 2: Functionalization of the piperazine core with ethyl and dioxo groups using ketonization or oxidation reactions (analogous to methods in and ).

- Step 3: Coupling the substituted piperazine with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine via carboxamide bond formation, using coupling agents like EDCI/HOBt (similar to and ).

- Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the final product .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology:

- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions on the piperazine and pyrazole rings (as demonstrated in and ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography: Single-crystal analysis to resolve stereochemistry and confirm bond angles (referenced in and ) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

- Methodology:

- Solubility Testing: Use shake-flask methods with HPLC quantification in buffers (e.g., PBS, DMSO/water mixtures) .

- Stability Assays: Incubate the compound at physiological pH (7.4) and temperature (37°C), monitoring degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating receptor binding affinity, such as dopamine D3 or FAAH modulation?

- Methodology:

- Radioligand Binding Assays: Use competitive binding studies with [3H]-labeled ligands (e.g., dopamine D3 receptor antagonists as in ) .

- Enzyme Inhibition Assays: For FAAH modulation, measure hydrolysis of anandamide analogs using fluorescence-based substrates (similar to ) .

- Data Analysis: Calculate IC50/Ki values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs .

Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?

- Methodology:

- Target Preparation: Retrieve protein structures (e.g., D3 receptor PDB: 3PBL) and prepare for docking using AutoDock Tools.

- Docking Simulations: Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic contacts (as in and ) .

- Validation: Compare predicted binding poses with crystallographic data from related ligands (e.g., olanzapine for D3 receptor studies) .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

- Methodology:

- Systematic Variation: Synthesize analogs with incremental substitutions (e.g., halogenation of the phenylpyrazole group) to isolate contributing factors (see for SAR strategies) .

- Multivariate Analysis: Apply statistical tools (e.g., PCA) to identify correlations between substituent properties (logP, polar surface area) and activity .

- Biological Replication: Validate key findings across independent assays (e.g., binding vs. functional assays) to rule out experimental artifacts .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodology:

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; use NADPH cofactor for phase I metabolism .

- Plasma Protein Binding (PPB): Employ equilibrium dialysis to measure free fraction, critical for dose calculations .

- Blood-Brain Barrier (BBB) Penetration: Predict via in vitro PAMPA-BBB assays or in situ perfusion models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.